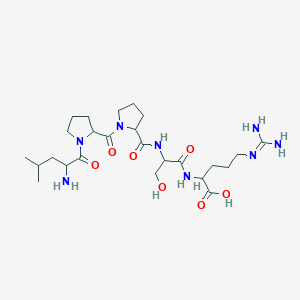

H-DL-Leu-DL-Pro-DL-Pro-DL-Ser-DL-Arg-OH

Description

Significance of Synthetic Peptides in Contemporary Academic Research

Synthetic peptides are crucial in a multitude of research applications, from fundamental cell biology to the development of novel therapeutics and diagnostics. nih.gov In academic research, they serve as invaluable probes for studying complex biological processes such as protein-protein interactions, enzyme-substrate specificity, and signal transduction pathways. nih.gov By creating peptides that mimic or inhibit the function of natural proteins, researchers can dissect molecular mechanisms with high precision.

The applications of synthetic peptides extend into several key areas:

Drug Development: Peptides are utilized as active pharmaceutical ingredients (APIs) due to their high specificity and efficacy, which can minimize off-target effects. nih.gov They are central to the development of new antibiotics, anti-inflammatory compounds, and cancer therapies. mdpi.com

Vaccine Design: Synthetic peptides are employed to create peptide-based vaccines, which can elicit specific immune responses against pathogens without using the entire organism, enhancing safety. nih.gov

Diagnostics: In diagnostic tools, synthetic peptides function as specific antigens for detecting antibodies in various diseases, forming the basis of many immunoassays and biosensors. nih.gov

Biomaterials: The self-assembly properties of certain synthetic peptides are harnessed to create novel biomaterials, such as hydrogels, which can be used as scaffolds for tissue engineering and regenerative medicine. unitslab.com

The ability to chemically synthesize these molecules allows for the incorporation of unnatural amino acids, modifications to the peptide backbone, and the addition of labels for tracking, greatly expanding their utility as research tools. mdpi.comnih.gov

The Unique Implications of DL-Amino Acid Chirality in Peptide Science

Chirality, a fundamental property of amino acids, plays a critical role in the structure and function of peptides. While proteins in nature are almost exclusively composed of L-amino acids, the inclusion of their D-enantiomers (mirror images) into synthetic peptides has profound implications. researchgate.netnih.gov This strategic substitution, creating what are known as heterochiral peptides, is a key technique in advanced peptide design. nih.gov

The primary advantages conferred by D-amino acids include:

Enhanced Proteolytic Stability: Peptides containing D-amino acids are significantly more resistant to degradation by proteases, the enzymes that break down proteins and peptides in the body. chemspider.comresearchgate.net This increased stability can lead to a longer biological half-life, a crucial attribute for therapeutic peptides. mdpi.com

Structural Constraint and Conformation: The introduction of a D-amino acid can induce specific secondary structures, such as β-turns and β-hairpins. researchgate.netnih.gov This is because the stereochemistry of the D-amino acid alters the preferred backbone torsion angles, forcing the peptide chain into a particular fold. researchgate.net This conformational control is vital for designing peptides that bind to specific biological targets with high affinity.

Modulation of Biological Activity: Altering the chirality of an amino acid within a peptide sequence can dramatically change its biological function. researchgate.net In some cases, a D-amino acid substitution can enhance activity and selectivity, for instance in antimicrobial peptides. nih.gov Conversely, it can also disrupt interactions necessary for function, providing a powerful tool for structure-activity relationship studies. researchgate.net

The distinct physicochemical properties of diastereomeric peptides (peptides differing only in the chirality of one or more amino acids) allow for their separation and analysis, though their fragmentation patterns in mass spectrometry can be similar. nih.gov

Overview of the Pentapeptide H-DL-Leu-DL-Pro-DL-Pro-DL-Ser-DL-Arg-OH within Advanced Peptide Chemistry

The pentapeptide this compound is a fascinating subject for study within advanced peptide chemistry, primarily due to the specific combination of its constituent DL-amino acids. While specific research on this exact sequence is not widely documented in public literature, an analysis of its components allows for a scientifically informed overview of its potential properties and areas of research interest.

The peptide's sequence suggests a molecule with a highly constrained and specific three-dimensional structure. The presence of two adjacent DL-Proline residues would severely restrict the conformational freedom of the peptide backbone. Proline is unique among amino acids for its cyclic side chain, and the inclusion of D-isomers is known to stabilize turn structures. mdpi.com The DL-Pro-DL-Pro motif, in particular, would likely act as a strong structural determinant, potentially inducing a rigid bend or turn in the peptide's architecture.

Furthermore, the other amino acids in the sequence point toward potential bioactivity, especially in the context of neuroscience.

DL-Serine: D-Serine is an established neuromodulator that acts as a co-agonist at NMDA receptors in the brain, playing a role in synaptic plasticity and neurotransmission. nih.gov Its inclusion suggests the pentapeptide could have applications in neurological research.

DL-Arginine: Peptides rich in arginine are well-known for their cell-penetrating capabilities. Moreover, poly-D-arginine peptides have been investigated for their neuroprotective effects, in part because their D-chirality makes them resistant to enzymatic degradation. nih.gov The presence of DL-Arginine suggests this pentapeptide may possess enhanced stability and potential neuroprotective properties. nih.gov

Given this combination of a structurally rigid core (DL-Pro-DL-Pro) and potentially bioactive residues (DL-Ser, DL-Arg), this compound represents a candidate for investigation as a stable, structurally defined peptide with potential applications in modulating neurological pathways or as a neuroprotective agent.

Properties

IUPAC Name |

2-[[2-[[1-[1-(2-amino-4-methylpentanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H44N8O7/c1-14(2)12-15(26)22(37)33-11-5-8-19(33)23(38)32-10-4-7-18(32)21(36)31-17(13-34)20(35)30-16(24(39)40)6-3-9-29-25(27)28/h14-19,34H,3-13,26H2,1-2H3,(H,30,35)(H,31,36)(H,39,40)(H4,27,28,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEAYTGFTNACKMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H44N8O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Dl Peptides

Solid-Phase Peptide Synthesis (SPPS) Strategies for Racemic Amino Acid Incorporation

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone method for producing synthetic peptides, allowing for the stepwise assembly of an amino acid chain on an insoluble resin support. This technique simplifies the purification process as excess reagents and by-products are removed by simple filtration and washing after each step. When synthesizing a DL-peptide like H-DL-Leu-DL-Pro-DL-Pro-DL-Ser-DL-Arg-OH, the standard SPPS workflow is adapted to incorporate racemic amino acid building blocks.

The synthesis begins with the C-terminal amino acid, in this case, DL-Arginine, being anchored to a solid support resin. The peptide chain is then elongated in the C-terminus to N-terminus direction through repeated cycles of deprotection and coupling. Each cycle involves the removal of a temporary protecting group from the N-terminal amine of the resin-bound peptide, followed by the coupling of the next N-protected racemic amino acid in the sequence. The use of racemic amino acids at each step means that at every coupling stage, two diastereomeric peptides are formed, leading to an exponential increase in the number of stereoisomers in the final mixture.

Control of Epimerization and Diastereomer Formation during Synthesis

Epimerization is a significant side reaction where an amino acid's stereochemistry inverts during the synthesis, leading to the formation of unwanted diastereomers. This process typically occurs at the α-carbon of the amino acid being activated for coupling. While the synthesis of this compound intentionally uses racemic building blocks, it is crucial to prevent additional, uncontrolled epimerization of the individual L- or D-amino acids during the coupling step. Such uncontrolled inversion would alter the expected statistical distribution of the final stereoisomers and complicate analysis and purification.

Several factors influence the rate of epimerization:

Coupling Method: The choice of coupling reagent and additives is the most critical factor. The use of additives like HOBt, HOAt, or Oxyma significantly suppresses this side reaction.

Base: The presence and strength of the base used during coupling can promote epimerization. Weaker bases like N-methylmorpholine (NMM) are generally preferred over stronger ones like N,N-diisopropylethylamine (DIPEA) when racemization is a concern.

Amino Acid Residue: Certain amino acids, such as Cysteine and Histidine, are particularly prone to racemization. The residues in the target peptide (Leu, Pro, Ser, Arg) are generally less susceptible, but the risk is never zero.

Reaction Conditions: Extended coupling times and elevated temperatures can increase the likelihood of epimerization.

Strategies to suppress epimerization include the use of low-racemization coupling protocols (e.g., DIC/Oxyma), careful selection of bases, and maintaining optimal reaction temperatures. The addition of copper (II) chloride (CuCl₂) has also been reported as an effective method to suppress racemization in certain coupling systems.

Solution-Phase and Hybrid Synthetic Approaches for DL-Peptide Preparation

While SPPS is the dominant method for peptide synthesis, classical solution-phase peptide synthesis (SPPS) remains a viable and sometimes advantageous alternative, particularly for large-scale industrial production. In solution-phase synthesis, the coupling and deprotection reactions are carried out in a homogenous solution, and the intermediate products are isolated and purified after each step.

Advantages for DL-Peptide Synthesis:

Purification of Intermediates: The ability to purify intermediates at each stage allows for the removal of by-products and diastereomers, potentially simplifying the final purification challenge.

Scalability: Solution-phase synthesis is often more straightforward to scale up for industrial manufacturing compared to SPPS.

Disadvantages:

Time and Labor: The process is significantly more time-consuming and labor-intensive due to the required work-up and purification after every coupling step.

Solubility Issues: As the peptide chain grows, it may become insoluble in the reaction solvents, complicating the synthesis.

A hybrid approach combines both solid-phase and solution-phase methods. In this strategy, short, protected peptide fragments are first synthesized on a solid support. These fragments are then cleaved from the resin and coupled together in solution to form the final, longer peptide. For a DL-peptide, this could involve synthesizing di- or tri-peptide fragments (e.g., H-DL-Ser-DL-Arg-OH and H-DL-Leu-DL-Pro-DL-Pro-OH) and then coupling them. This "fragment condensation" approach can be more efficient for long sequences but carries a high risk of epimerization at the C-terminal residue of the fragment being activated.

Strategies for Purification and Stereoisomer Separation of DL-Peptide Mixtures

Following the synthesis of this compound, the crude product is a complex mixture containing not only the desired set of stereoisomers but also process-related impurities such as deletion sequences or products of side reactions. The purification process is therefore twofold: first, to isolate the full-length peptide from other impurities, and second, to separate the mixture of stereoisomers.

Preparative Chromatography for Enhanced Purity

Preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is the most powerful and widely used technique for the purification of synthetic peptides. The method separates molecules based on their hydrophobicity.

The crude peptide mixture is dissolved and loaded onto a column packed with a hydrophobic stationary phase (typically silica (B1680970) particles modified with C8 or C18 alkyl chains). The peptides are then eluted using a gradient of increasing organic solvent (commonly acetonitrile) in an aqueous mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA).

Importantly, diastereomers often exhibit different physicochemical properties, including hydrophobicity, which can lead to different retention times on a standard (achiral) RP-HPLC column. This allows for the separation of some, though not necessarily all, diastereomers from one another during the initial purification step. The effectiveness of this separation depends on the specific peptide sequence and the positions of the stereochemical differences.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Stationary Phase | Silica-based C8 or C18 | Provides a hydrophobic surface for peptide interaction. C18 is more retentive than C8. |

| Mobile Phase A | 0.1% TFA in Water | The aqueous phase; TFA acts as an ion-pairing agent to improve peak shape. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | The organic eluent; increasing its concentration elutes more hydrophobic peptides. |

| Elution Mode | Gradient Elution | A gradual increase in Mobile Phase B concentration allows for the separation of compounds with varying hydrophobicities. |

Chiral Separation Techniques for Enantiomeric and Diastereomeric Resolution

While preparative RP-HPLC can separate some diastereomers, the complete resolution of all stereoisomers, including enantiomeric pairs (e.g., LLLLL vs. DDDDD), requires specialized chiral separation techniques. Enantiomers have identical physical properties in an achiral environment and cannot be separated by standard HPLC.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This technique uses a chiral stationary phase (CSP) that can interact stereoselectively with the enantiomers and diastereomers of the peptide mixture. The differential interactions lead to different retention times, allowing for their separation. Various types of CSPs are available for peptide separations, including:

Polysaccharide-based phases: Derivatives of cellulose (B213188) or amylose (B160209) are widely used.

Pirkle-type phases: Based on small chiral molecules bonded to the silica support.

Macrocyclic antibiotic phases: Such as those based on teicoplanin or ristocetin (B1679390) A.

Cinchona alkaloid-based phases: These have shown effectiveness in separating enantiomers of small peptides.

Capillary Electrophoresis (CE): CE is a high-resolution separation technique that is particularly effective for charged molecules like peptides. For chiral separations, a chiral selector is added to the background electrolyte (buffer). As the peptides migrate through the capillary under an electric field, they form transient diastereomeric complexes with the chiral selector. The different stabilities of these complexes for each stereoisomer lead to different electrophoretic mobilities and, thus, separation. Common chiral selectors used in CE for peptides include cyclodextrins and their derivatives, crown ethers, and macrocyclic antibiotics. This method is highly sensitive and can often resolve all possible stereoisomers in a single run.

Conformational Landscape and Molecular Dynamics Studies of H Dl Leu Dl Pro Dl Pro Dl Ser Dl Arg Oh

Theoretical Prediction of Preferred Peptide Conformations

The prediction of preferred conformations for a peptide with mixed chirality, such as H-DL-Leu-DL-Pro-DL-Pro-DL-Ser-DL-Arg-OH, relies on understanding the stereochemical constraints imposed by its constituent amino acids. The presence of D-amino acids can significantly alter the peptide backbone's geometry compared to their all-L counterparts.

The introduction of D-amino acids into a peptide sequence can have varied effects on its secondary structure. In some cases, mixing L- and D-amino acids can disrupt well-ordered structures like β-sheets, leading to a more random coil organization. rsc.org However, specific placements of D-amino acids are known to promote the formation of particular secondary structures, most notably β-turns and β-hairpins. rsc.orgnih.gov Non-β-branched D-amino acids, in particular, are observed to encourage turn formation. rsc.org

The presence of a D-Proline residue is especially significant. D-Proline is a potent stabilizer of β-hairpin structures by facilitating the formation of type II' turns. nih.gov The fixed dihedral angle of the proline ring, combined with the D-configuration, can act as a nucleation point, directing the peptide chain to fold back on itself. rsc.orgnih.gov In the case of this compound, the two consecutive DL-Proline residues would likely play a dominant role in defining the local conformation, potentially inducing a rigid bend or turn in the peptide's backbone. Polyproline sequences are known to form distinct helical structures, such as the left-handed polyproline II (PPII) helix when all peptide bonds are in the trans state, and the right-handed polyproline I (PPI) helix with all-cis peptide bonds. nih.govuni-saarland.de The presence of alternating chirality within the proline residues would introduce further complexity to these tendencies.

Molecular Dynamics (MD) Simulations of the Peptide in Varied Solvent Environments

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the dynamic nature of peptides in solution. nih.gov By simulating the movement of atoms over time, MD can provide insights into the conformational flexibility, stability, and the influence of the solvent on the peptide's structure.

The choice of solvent is a critical parameter in MD simulations as it can significantly influence the conformational equilibrium of a peptide. nih.gov Simulations are typically performed in explicit water to mimic physiological conditions, but other solvents can be used to probe different environmental effects.

| Solvent | Potential Effect on Peptide Conformation | Rationale |

| Water | May favor compact, folded structures. | Hydrophobic collapse of nonpolar side chains (like Leucine) to minimize contact with water, while polar and charged residues (Serine, Arginine) interact with the solvent. The PPII structure of polyproline is known to be favored in water. nih.gov |

| Methanol | Could favor different secondary structures compared to water. | Methanol is a polar organic solvent that can form hydrogen bonds but has a lower dielectric constant than water, altering the strength of electrostatic interactions within the peptide. nih.gov |

| Dimethyl Sulfoxide (DMSO) | May disrupt intramolecular hydrogen bonds, leading to more extended conformations. | DMSO is a strong hydrogen bond acceptor and can compete with the peptide's own backbone for hydrogen bonding, potentially unfolding structures that are stable in water. biorxiv.org |

| Chloroform (B151607) | Tends to favor intramolecular hydrogen bonding and folded structures. | As a nonpolar solvent, chloroform cannot effectively solvate polar groups on the peptide, thus promoting the formation of internal hydrogen bonds to stabilize the structure. biorxiv.org |

For this compound, MD simulations in these varied solvents would reveal the interplay between the intrinsic conformational tendencies dictated by its sequence and the interactions with the surrounding environment. For instance, the stability of a potential β-hairpin nucleated by the D-Proline residues could be tested in solvents of differing polarity.

Long-timescale MD simulations allow for the observation of a peptide's conformational flexibility and the transitions between different structural states. nih.gov For a highly flexible peptide, conventional MD simulations can be used to sample a wide range of conformations. nih.gov The stability of any preferred structures can be assessed by monitoring key structural parameters, such as root-mean-square deviation (RMSD) from a starting conformation, over the course of the simulation.

The presence of D-amino acids can impact the stability of a peptide. While some substitutions can be destabilizing, others can improve stability against degradation. nih.gov The consecutive DL-Proline residues in this compound are expected to introduce a degree of rigidity in the central part of the peptide. However, the termini, containing DL-Leucine, DL-Serine, and DL-Arginine, would likely exhibit greater flexibility. MD simulations would track the motions of these regions and identify any correlations in their movements. Furthermore, the slow cis-trans isomerization of the peptide bonds involving the proline residues is a key dynamic process that can be investigated. nih.govfrontiersin.org

The inclusion of both D and L amino acids in a peptide sequence has profound stereochemical implications for its conformational preferences. The Ramachandran plot, which shows the allowed backbone dihedral angles (φ and ψ) for an amino acid, is mirrored for a D-amino acid compared to its L-enantiomer. This means that a D-amino acid will favor regions of conformational space that are disallowed for an L-amino acid, and vice versa.

This inversion of conformational preference is the reason why D-amino acids can disrupt secondary structures like right-handed α-helices, which are built from L-amino acids. rsc.org Conversely, this property allows them to nucleate unique structures, such as the type II' β-turn induced by D-Proline. nih.gov In a peptide with an alternating DL-sequence, the backbone will likely adopt a winding or turn-like structure rather than a canonical α-helix or a planar β-sheet. rsc.orgpreprints.org

Enhanced Sampling Methods for Exploring Conformational Space (e.g., Gaussian Accelerated MD)

For complex and flexible peptides, conventional MD simulations may struggle to adequately sample the entire conformational space within accessible timescales. nih.gov This is particularly true when high energy barriers separate different conformational states, such as the cis and trans isomers of proline peptide bonds. nih.govbiorxiv.org To overcome this limitation, enhanced sampling methods have been developed. nih.govnih.govmdpi.com

One such technique is Gaussian Accelerated Molecular Dynamics (GaMD). GaMD works by adding a harmonic "boost" potential to the system's energy landscape, which effectively lowers the energy barriers between different states. nih.gov This allows the simulation to explore a wider range of conformations more rapidly. nih.gov A key advantage of GaMD is that the results can be reweighted to recover the original, unbiased free energy landscape of the system. nih.gov

GaMD has been shown to be particularly effective for studying proline-rich peptides, as it can successfully overcome the high free energy barrier associated with proline cis-trans isomerization, a process that occurs on a timescale often inaccessible to conventional MD. nih.govbiorxiv.orgnsf.govresearchgate.net Applying GaMD to this compound would be crucial for obtaining a comprehensive picture of its conformational ensemble, including the populations of cis and trans states for the two proline residues.

Other enhanced sampling techniques that could be applied include Replica Exchange Molecular Dynamics (REMD) and Metadynamics. nih.govmorressier.com These methods also aim to accelerate conformational sampling to provide a more complete understanding of the peptide's flexibility and plasticity. tum.de

Free Energy Landscape Analysis of Peptide Folding and Unfolding

The results from extensive MD simulations, particularly those using enhanced sampling methods, can be used to construct a free energy landscape of the peptide. aip.orgaip.org This landscape provides a map of the relative free energies of all the conformations sampled during the simulation, plotted against one or more order parameters that describe the peptide's structure (e.g., radius of gyration, RMSD, or specific dihedral angles).

The free energy landscape reveals the most stable conformational states (the basins or minima on the landscape) and the energetic barriers that separate them (the saddle points). vast.vn This provides a quantitative understanding of the peptide's folding and unfolding pathways. nih.gov For this compound, the free energy landscape could reveal, for example, the relative stability of a β-hairpin conformation versus a more extended or random coil state. It would also quantify the energy difference between the cis and trans states of the proline residues and the height of the barrier for their interconversion. By analyzing the landscape, one can gain a deep understanding of the thermodynamic and kinetic factors that govern the peptide's structural dynamics.

In Vitro Investigation of Peptide Interactions in Model Systems

Membrane Interaction Studies with Model Lipid Bilayers

The interaction of H-DL-Leu-DL-Pro-DL-Pro-DL-Ser-DL-Arg-OH with model lipid bilayers is largely governed by the physicochemical properties of its amino acid residues. The C-terminal arginine, with its positively charged guanidinium (B1211019) group, is expected to be the primary driver of the initial interaction with negatively charged phospholipid headgroups on the membrane surface through electrostatic attraction. The presence of the hydrophobic leucine (B10760876) residue can further facilitate membrane association by inserting into the nonpolar core of the lipid bilayer. The two proline residues, known for inducing kinks in peptide backbones, may influence the peptide's conformational flexibility upon membrane binding, potentially aiding in the disruption of the lipid packing. The hydrophilic serine residue could participate in hydrogen bonding with the lipid headgroups or surrounding water molecules.

The mechanisms by which peptides traverse cellular membranes are multifaceted and can include direct translocation or various endocytic pathways. For arginine-rich peptides, both routes have been observed and are influenced by peptide concentration, lipid composition of the membrane, and temperature. mdpi.comjst.go.jp

Direct Translocation: At lower concentrations, arginine-rich peptides are known to be capable of direct penetration across the lipid bilayer. jst.go.jpnih.gov This process is thought to involve the formation of transient pores or other forms of membrane destabilization. arxiv.org The guanidinium group of arginine can form strong bidentate hydrogen bonds with the phosphate (B84403) groups of lipids, leading to a localized disruption of the membrane structure that allows for the peptide's passage. escholarship.org Computer simulations have suggested that the translocation of arginine through the hydrophobic core of a membrane is facilitated by the formation of a water-filled defect, which keeps the arginine hydrated even at the center of the bilayer. nih.gov

Endocytosis Pathways: At higher concentrations, endocytosis often becomes the predominant mechanism of cellular uptake for peptides. nih.gov This energy-dependent process involves the engulfment of the peptide by the cell membrane to form intracellular vesicles. Several endocytic pathways have been identified for peptide uptake, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. mdpi.comnih.govresearchgate.net The specific pathway utilized can depend on the peptide sequence, the presence of any cargo, and the cell type. nih.govplos.org For instance, some arginine-rich peptides have been shown to utilize macropinocytosis, a process involving the formation of large, irregular vesicles. plos.org

The following table summarizes hypothetical binding affinities of this compound to different model lipid bilayers, illustrating the potential influence of lipid composition on the interaction.

| Model Lipid Bilayer Composition | Predominant Charge | Expected Binding Affinity (Kd) | Likely Interaction Forces |

| POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine) | Zwitterionic (Neutral) | Micromolar (µM) range | Hydrophobic interactions, hydrogen bonding |

| POPG (1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)) | Anionic | Nanomolar (nM) range | Electrostatic attraction, hydrophobic interactions |

| POPE (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine) | Zwitterionic (Neutral) | Micromolar (µM) range | Hydrogen bonding, hydrophobic interactions |

Note: This table is illustrative and based on the expected behavior of an arginine-containing peptide. Actual experimental values would be required for confirmation.

The permeability of this compound across artificial membrane systems, such as black lipid membranes or large unilamellar vesicles (LUVs), would provide quantitative data on its ability to cross a lipid bilayer. Such experiments often involve monitoring the leakage of a fluorescent dye encapsulated within the vesicles upon addition of the peptide. Arginine-rich peptides have demonstrated the ability to induce membrane permeabilization. nih.govnih.gov The presence of proline in the sequence of this compound could enhance this effect, as proline residues are known to disrupt the ordered structure of lipid bilayers. nih.gov

An illustrative data table representing the potential permeability-inducing effects of the peptide on LUVs of varying compositions is presented below.

| Vesicle Composition | Peptide Concentration (µM) | % Dye Leakage (at 30 min) | Inferred Mechanism |

| 100% POPC | 10 | 15% | Minor membrane perturbation |

| 70% POPC / 30% POPG | 10 | 65% | Strong electrostatic interaction leading to pore formation |

| 100% POPE | 10 | 20% | Moderate interaction with lipid headgroups |

Note: This table is a hypothetical representation of expected results for a peptide with the given composition. Experimental verification is necessary.

Interaction with Soluble Macromolecules (e.g., Proteins, Nucleic Acids) in Solution-Based Assays

The interaction of this compound with soluble macromolecules is another critical aspect of its in vitro characterization. These interactions are typically studied using techniques such as isothermal titration calorimetry (ITC), fluorescence spectroscopy, or circular dichroism (CD).

Interaction with Proteins: The peptide's potential to bind to proteins would be influenced by a combination of electrostatic, hydrophobic, and hydrogen bonding interactions. The arginine residue could form salt bridges with acidic residues (aspartic acid, glutamic acid) on a protein's surface. The leucine residue could interact with hydrophobic pockets on a target protein. Solution-based assays, such as affinity pull-down experiments followed by mass spectrometry, could be employed to identify potential protein binding partners. lifetein.com

Interaction with Nucleic Acids: The positively charged arginine residue strongly suggests a potential for interaction with the negatively charged phosphate backbone of nucleic acids like DNA and RNA. nih.gov Such interactions are a well-documented characteristic of arginine-rich peptides. These electrostatic interactions can lead to the condensation of nucleic acids and the formation of peptide-nucleic acid complexes. titech.ac.jp The presence of other amino acids in the sequence would modulate the specificity and strength of this binding.

The following table provides a hypothetical summary of the binding thermodynamics for the interaction of this compound with representative soluble macromolecules, as might be determined by ITC.

| Macromolecule | Binding Affinity (Kd) | Enthalpy Change (ΔH, kcal/mol) | Entropy Change (TΔS, kcal/mol) |

| Bovine Serum Albumin (BSA) | Micromolar (µM) | -5.2 | +2.1 |

| Calf Thymus DNA | Nanomolar (nM) | -8.7 | -1.5 |

| Yeast tRNA | Nanomolar (nM) | -9.1 | -1.8 |

Note: This data is illustrative, based on the expected interactions of an arginine-containing peptide, and requires experimental validation.

Chemical and Enzymatic Stability Profiling in Research Models

Assessment of Proteolytic Stability in Simulated Biological Milieus

Peptides composed exclusively of L-amino acids are typically susceptible to rapid degradation by proteases present in biological fluids. The introduction of D-amino acids is a well-established strategy to enhance peptide stability. mdpi.comnih.gov Natural proteases predominantly recognize L-enantiomers, making peptides with D-amino acids or alternating stereochemistry significantly more resistant to enzymatic cleavage. lifetein.com.cnresearchgate.net

To assess the proteolytic stability of H-DL-Leu-DL-Pro-DL-Pro-DL-Ser-DL-Arg-OH, in vitro studies are commonly conducted using simulated biological fluids, such as human serum and simulated gastric or intestinal fluids. These models contain a complex mixture of proteases and peptidases that mimic in vivo conditions. The degradation of the peptide is typically monitored over time using techniques like High-Performance Liquid Chromatography (HPLC).

Illustrative Research Findings:

In a hypothetical study, the stability of this compound was compared to its all-L counterpart in human serum at 37°C. The results, as depicted in the table below, would likely demonstrate the significantly enhanced stability of the DL-peptide.

Table 1: Comparative Proteolytic Stability in Human Serum

| Time (hours) | % Intact H-L-Leu-L-Pro-L-Pro-L-Ser-L-Arg-OH Remaining | % Intact this compound Remaining |

|---|---|---|

| 0 | 100 | 100 |

| 1 | 45 | 98 |

| 4 | 10 | 95 |

| 8 | <5 | 92 |

| 24 | ND | 85 |

The expected outcome is that the all-L peptide would be rapidly degraded, while the DL-peptide exhibits minimal degradation over a 24-hour period, highlighting the protective effect of the DL-chirality against proteolysis.

Influence of DL-Chirality on Peptide Stability and Degradation Kinetics

The alternating DL-chirality of the amino acids in this compound has a profound impact on its stability and degradation kinetics. As established, this configuration provides significant resistance to enzymatic degradation. lifetein.com.cn The stereochemistry forces the peptide backbone into a unique conformation that is not recognized by the active sites of most proteases. researchgate.net

This altered conformation can also influence chemical stability. The spatial arrangement of side chains in a DL-peptide differs from that of an all-L peptide, which can affect the accessibility of certain residues to chemical attack. nih.gov For instance, the local environment around the Serine residue might be sterically hindered, potentially slowing the rate of hydrolysis compared to an all-L counterpart.

Kinetic Analysis:

The degradation of peptides often follows pseudo-first-order kinetics. The rate constant (k) and half-life (t½) are key parameters used to quantify stability.

Illustrative Kinetic Data:

A comparative kinetic study of the degradation of the DL-peptide and its all-L analog in a simulated physiological buffer (pH 7.4, 37°C) would likely yield results similar to those in the table below.

Table 3: Hypothetical Degradation Kinetics

| Peptide | Degradation Rate Constant (k) (h⁻¹) | Half-life (t½) (hours) |

|---|---|---|

| H-L-Leu-L-Pro-L-Pro-L-Ser-L-Arg-OH | 0.693 | 1.0 |

| This compound | 0.008 | 86.6 |

The significantly lower degradation rate constant and longer half-life for the DL-peptide would underscore the substantial stabilizing effect conferred by its alternating chirality. This enhanced stability is a crucial attribute for its potential development as a therapeutic agent.

Structure Activity Relationship Sar Investigations

Rational Design and Synthesis of Peptide Analogs for SAR Studies

Modern rational design is frequently supported by computational methods. mdpi.comnih.gov Techniques such as quantitative structure-activity relationship (QSAR) modeling can be employed to build mathematical models that correlate the physicochemical properties of amino acid residues with the biological activity of the peptide. acs.org These models can then be used to predict the activity of novel, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and experimental testing. acs.org

The synthesis of these designed analogs is typically achieved through solid-phase peptide synthesis (SPPS), a mature and widely used technology. SPPS allows for the efficient and sequential addition of amino acids to a growing peptide chain attached to a solid support, enabling the creation of a library of analogs with specific substitutions, deletions, or modifications. These modifications can include the incorporation of non-natural amino acids, cyclization, or changes to the peptide backbone to enhance stability or conformational rigidity.

For instance, in designing analogs of a parent peptide, researchers might explore:

Amino Acid Substitution: Replacing specific amino acids with others that have different properties (e.g., size, charge, polarity, hydrophobicity) to understand the requirements at each position.

Backbone Modification: Introducing changes to the peptide backbone, such as N-methylation, to alter conformational flexibility and improve resistance to enzymatic degradation. nih.gov

Stereochemical Inversion: Substituting L-amino acids with their D-isomers to probe the importance of stereochemistry for receptor binding and to increase proteolytic stability. nih.gov

Truncation: Systematically removing amino acids from the N- or C-terminus to identify the minimal sequence required for activity.

These rationally designed analogs, once synthesized, form the basis for systematic SAR studies, including the scanning techniques described in the following section.

Positional Scanning and Alanine (B10760859) Scanning Approaches to Identify Key Residues

To systematically dissect the contribution of each amino acid residue to the peptide's function, positional scanning and alanine scanning are powerful and widely adopted techniques. nih.gov These methods involve the creation and screening of peptide libraries to identify residues that are critical for activity, so-called "hot spots." genscript.com

Positional Scanning:

In positional scanning, a library of peptides is synthesized where each position in the sequence is systematically replaced by all other natural (or even unnatural) amino acids, one at a time. genscript.com The biological activity of each of these substituted peptides is then assayed. This approach provides a comprehensive profile of the tolerance for different amino acids at each position within the peptide sequence. genscript.com The applications of positional scanning libraries are diverse and include the optimization of peptide binding sites and the enhancement of antibody epitopes. genscript.com

For a hypothetical peptide like H-DL-Leu-DL-Pro-DL-Pro-DL-Ser-DL-Arg-OH, a positional scan would involve creating multiple sets of analogs. For the first position (Leu), a set of analogs would be synthesized where Leu is replaced by Ala, Gly, Val, Phe, etc. This process would then be repeated for Pro at the second position, and so on for all residues in the sequence.

The results of such a scan can be presented in a data table, illustrating the relative activity of each substitution compared to the parent peptide.

Interactive Data Table: Example of Positional Scanning Results for Position 1 (Leu)

| Substitution at Position 1 | Relative Activity (%) |

|---|---|

| Leu (Parent) | 100 |

| Ala | 85 |

| Val | 95 |

| Ile | 110 |

| Phe | 60 |

| Gly | 30 |

| Trp | 55 |

| Arg | 10 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Alanine Scanning:

Alanine scanning is a more specific type of substitution analysis where each amino acid residue in the peptide is systematically replaced, one by one, with alanine. genscript.comwikipedia.org Alanine is chosen because its small, non-bulky methyl side chain removes the specific functionality of the original amino acid's side chain without introducing significant steric hindrance or secondary structure alterations. wikipedia.org

By comparing the activity of the alanine-substituted analog to the original peptide, researchers can infer the importance of the original residue's side chain for the peptide's function. genscript.com A significant drop in activity upon substitution with alanine suggests that the original residue is a "hot spot" critical for binding or function. genscript.com Conversely, if the activity remains similar or even improves, it indicates that the original side chain is not essential at that position.

Interactive Data Table: Example of Alanine Scanning Results

| Position | Original Residue | Substituted Peptide | Relative Activity (%) | Interpretation |

|---|---|---|---|---|

| 1 | Leu | Ala -DL-Pro-DL-Pro-DL-Ser-DL-Arg-OH | 85 | Side chain contributes moderately to activity. |

| 2 | Pro | H-DL-Leu-Ala -DL-Pro-DL-Ser-DL-Arg-OH | 70 | Proline's conformational constraint is important. |

| 3 | Pro | H-DL-Leu-DL-Pro-Ala -DL-Ser-DL-Arg-OH | 65 | Proline's conformational constraint is important. |

| 4 | Ser | H-DL-Leu-DL-Pro-DL-Pro-Ala -DL-Arg-OH | 25 | Serine's hydroxyl group is likely crucial. |

Note: The data in this table is hypothetical and for illustrative purposes only.

Together, these scanning approaches provide a detailed map of the functional contributions of each residue, guiding further optimization efforts in peptide drug design. nih.govresearchgate.net

Correlation of Conformational Features with Modulated Interactions in Model Systems

The biological activity of a peptide is not solely determined by its amino acid sequence but also by its three-dimensional structure or conformation. nih.govethz.ch Peptides are often flexible molecules that can adopt multiple conformations in solution. ethz.ch However, it is generally believed that a peptide adopts a specific "bioactive conformation" upon binding to its biological target. Understanding the relationship between a peptide's conformational preferences and its activity is a key aspect of SAR.

Molecular dynamics (MD) simulations are powerful computational tools used to study the conformational behavior of peptides. nih.gov These simulations can reveal the dynamic nature of a peptide in different environments, such as in solution or near a cell membrane, and identify the most stable or populated conformational states. nih.govethz.ch By analyzing the conformations of a series of peptide analogs with varying activities, researchers can identify structural features that correlate with high potency. For example, a particular turn or helical structure might be found to be more prevalent in highly active analogs.

The sequence of a peptide has a profound influence on its conformational landscape. nih.govacs.org For instance, the presence of proline residues, as in this compound, can introduce kinks or turns in the peptide backbone, significantly restricting its conformational freedom. The distribution of charged and hydrophobic residues also dictates how the peptide folds and interacts with its environment. acs.org

By correlating the conformational ensembles of peptide analogs with their measured biological activities, a more complete SAR model can be developed. This understanding allows for the design of new analogs with constrained conformations that mimic the bioactive structure, potentially leading to increased potency and selectivity. For instance, if a specific turn is identified as being part of the bioactive conformation, analogs can be synthesized that are locked into this turn structure through cyclization or the incorporation of specific turn-inducing amino acids.

Future Directions and Emerging Research Avenues for Dl Peptides

Integration of Artificial Intelligence and Machine Learning in DL-Peptide Design and Optimization

The vast combinatorial space of peptide sequences presents a significant challenge for traditional discovery methods. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to navigate this complexity and accelerate the design of novel DL-peptides with desired properties. nih.govnih.gov

Predictive Modeling: Machine learning models, including deep learning and recurrent neural networks (RNNs), can be trained on existing peptide databases to predict the biological activity of novel sequences. gu.senih.govresearchgate.net For DL-peptides like H-DL-Leu-DL-Pro-DL-Pro-DL-Ser-DL-Arg-OH, these models could predict potential activities such as antimicrobial or anticancer effects, guiding synthesis and experimental validation efforts. researchgate.netmdpi.com Algorithms can learn the complex relationships between amino acid sequence, stereochemistry, and function. mdpi.comoup.com

De Novo Design: Generative AI models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can design entirely new peptide sequences in silico. researchgate.net By incorporating rules for alternating D- and L-amino acids, these models can generate novel DL-peptides optimized for specific targets or functions, such as binding to a particular protein interface. nih.gov This significantly reduces the time and cost associated with large-scale screening of peptide libraries. researchgate.net

Optimization of Physicochemical Properties: AI can predict and optimize crucial drug-like properties, including solubility, stability, and membrane permeability. By analyzing the impact of specific D-amino acid substitutions, algorithms can guide the modification of existing peptide scaffolds to enhance their therapeutic potential. nih.gov The integration of AI and laboratory experiments in a feedback loop, known as the "AI-lab loop," will refine and accelerate this optimization process. ardigen.com

| AI/ML Model Type | Application in DL-Peptide Design | Potential Impact |

|---|---|---|

| Support Vector Machines (SVM) / Random Forests | Classification of peptides (e.g., active vs. inactive); Predicting antimicrobial or anticancer properties. mdpi.comoup.com | Efficient initial screening of virtual DL-peptide libraries. |

| Deep Neural Networks (DNNs) / Recurrent Neural Networks (RNNs) | Learning complex sequence-activity relationships; Predicting specific bioactivity like antihypertensive potential. nih.govmdpi.com | Higher accuracy in predicting the function of complex sequences containing mixed stereochemistry. |

| Generative Adversarial Networks (GANs) / Variational Autoencoders (VAEs) | De novo design of novel DL-peptide sequences with desired functionalities. researchgate.net | Exploration of new chemical space and discovery of entirely novel DL-peptide therapeutics. |

Development of Novel Synthetic Methodologies for Enhanced Stereocontrol and Efficiency

The precise synthesis of peptides with defined sequences of D- and L-amino acids is critical for their function. While solid-phase peptide synthesis (SPPS) is a well-established method, future research is focused on overcoming its limitations, particularly for complex sequences like DL-peptides. nih.govnih.gov

Key areas of development include:

Advanced SPPS Protocols: Innovations in SPPS are aimed at improving the quality and yield of complex peptides. nih.gov This includes the development of new resins, linkers, and coupling reagents that minimize side reactions such as racemization, which is a critical concern when intentionally incorporating both stereoisomers. nih.gov The use of microwave-assisted SPPS, for instance, can accelerate reaction times and improve synthesis efficiency.

Green Chemistry Approaches: There is a growing emphasis on making peptide synthesis more environmentally sustainable. Research into aqueous solid-phase peptide synthesis (ASPPS) aims to replace hazardous organic solvents with water, reducing the environmental impact of producing DL-peptides. rsc.orgresearchgate.net

Enzymatic and Chemo-enzymatic Synthesis: Biocatalytic approaches offer exquisite stereoselectivity. Future methodologies may involve the use of engineered enzymes, such as D-amino acid dehydrogenases, for the stereoselective production of D-amino acid building blocks. nih.gov Hybrid methods that combine the flexibility of chemical synthesis with the precision of enzymatic catalysis could provide highly efficient and controlled routes to complex DL-peptides. rsc.org

Advancement of Analytical Techniques for Complex Racemic Peptide Analysis

The characterization of DL-peptides, which are inherently complex mixtures of stereoisomers, requires sophisticated analytical techniques capable of resolving and identifying subtle structural differences.

Emerging avenues in this area include:

Chiral Chromatography: High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a cornerstone of enantiomeric separation. Future developments will focus on creating novel CSPs with enhanced selectivity for a wider range of peptides, including those containing multiple chiral centers like this compound. chromatographytoday.commdpi.comchromatographyonline.com Macrocyclic glycopeptide-based phases, for example, have shown broad applicability for separating amino acids and peptides. chromatographytoday.com

Advanced Mass Spectrometry (MS): Mass spectrometry is a powerful tool for peptide analysis, but differentiating isomers based on mass alone is impossible. researchgate.net Tandem MS (MS/MS) techniques can distinguish isomers by their unique fragmentation patterns. acs.org A particularly promising advancement is the coupling of liquid chromatography or capillary electrophoresis with ion mobility spectrometry-mass spectrometry (IMS-MS). IMS adds another dimension of separation based on the ion's size, shape, and charge, allowing for the resolution of peptide diastereomers in the gas phase. researchgate.netnih.gov

| Technique | Principle of Separation/Analysis | Application to DL-Peptides |

|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. chromatographytoday.com | Separation and quantification of different stereoisomers in a synthetic mixture. |

| Tandem Mass Spectrometry (MS/MS) | Differentiation of isomers based on distinct fragmentation patterns upon collision-induced dissociation. acs.org | Localizing the specific site of an isomerized amino acid within the peptide sequence. |

| Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) | Gas-phase separation of ions based on their size, shape, and charge (collisional cross-section). researchgate.netnih.gov | Resolving complex mixtures of peptide diastereomers that may not be separable by chromatography alone. |

| Capillary Electrophoresis (CE)-MS | Separation of ions in a capillary based on their electrophoretic mobility, coupled with MS detection. nih.gov | High-resolution analysis of peptide stereoisomers, particularly for small sample volumes like single cells. |

Exploration of DL-Peptide Scaffolds in Fundamental Biological Research Models

The unique properties of DL-peptides make them excellent candidates for creating novel biomaterials and tools for basic research. Their ability to self-assemble into stable nanostructures opens up new possibilities for mimicking biological environments.

Future research will likely explore:

Tissue Engineering Hydrogels: Peptides containing D-amino acids can self-assemble into hydrogels that are resistant to degradation by natural proteases. nih.gov These stable scaffolds can mimic the extracellular matrix (ECM) and provide a 3D environment for cell culture and tissue regeneration. news-medical.netresearchgate.net DL-peptides like this compound could be designed as building blocks for hydrogels with tunable mechanical properties to support the growth of specific cell types, such as bone or cartilage. acs.orgregmednet.com

Mimicking the Extracellular Matrix (ECM): The self-assembly of DL-peptides into nanofibrous networks creates structures that resemble the natural ECM. nih.govresearchgate.net These biomimetic scaffolds can be functionalized with specific bioactive sequences (e.g., cell adhesion motifs) to study cell-matrix interactions, cell differentiation, and tissue development in a controlled, synthetic environment. regmednet.comresearchgate.net

Probes for Studying Biological Processes: The enhanced stability of DL-peptides makes them ideal for use as probes to study protein-protein interactions or enzyme activity without the complication of rapid degradation. A synthetic DL-peptide could be used to investigate the binding requirements of specific receptors or to act as a stable inhibitor in enzymatic assays, providing clearer insights into fundamental biological pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.